Product packaging for Vo (II) Tmtpyp(Cat. No.:CAS No. 106049-21-2)

Vo (II) Tmtpyp

Cat. No.: B023091
CAS No.: 106049-21-2
M. Wt: 743.7 g/mol
InChI Key: BCAVTXVNDFAPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Metalloporphyrins in Advanced Chemical Research

Metalloporphyrins are of significant importance in advanced chemical research due to their ubiquitous presence in natural systems and their versatile properties. They play crucial roles in vital biological processes such as oxygen transport (e.g., in hemoglobin), photosynthesis (e.g., in chlorophylls), electron transfer (e.g., in cytochromes), and catalysis. mdpi.comrsc.orgrsc.org This biological relevance has inspired the development of synthetic metalloporphyrins for a wide range of applications.

In chemical research, synthetic metalloporphyrins are explored for their advantageous photoredox, photophysical, and photochemical properties. rsc.orgrsc.org Their highly versatile structure allows for fine-tuning of their electronic and magnetic properties through modifications of the porphyrin macrocycle and the central metal ion. rsc.org This tunability makes them promising candidates in fields such as catalysis, energy conversion and storage, sensing, and molecular recognition. mdpi.comnih.govajchem-a.comacs.orgrsc.org For instance, metalloporphyrins are investigated as photosensitizers and catalysts in artificial photosynthetic systems, including those aimed at water splitting and carbon dioxide reduction. rsc.orgrsc.org They are also utilized as catalysts in various organic reactions, such as oxidation and epoxidation. ajchem-a.comrsc.orgrsc.org

Overview of Vanadium Coordination Chemistry within Macrocyclic Ligand Systems

Vanadium is a versatile transition metal that exhibits a variety of oxidation states, most notably +3, +4, and +5, in coordination complexes. Its coordination chemistry with macrocyclic ligands, such as porphyrins, is particularly rich and has been extensively investigated. torvergata.it Macrocyclic ligands provide a confined environment that can stabilize different oxidation states and coordination geometries of vanadium ions. kanazawa-u.ac.jpacs.org

Vanadium complexes with macrocyclic ligands can adopt various coordination numbers and geometries, including tetrahedral, square planar, square pyramidal, octahedral, and square antiprismatic, depending on the ligand structure and the vanadium oxidation state. kanazawa-u.ac.jp The vanadyl ion (VO2+), containing vanadium in the +4 oxidation state, is commonly found in square pyramidal coordination environments within porphyrin complexes, with the oxygen atom occupying the apical position and the four nitrogen atoms of the porphyrin ring forming the basal plane.

The design and synthesis of suitable multidentate and macrocyclic ligands are crucial for advancing vanadium coordination chemistry and exploring its potential applications. acs.orgcapes.gov.br Macrocyclic vanadium structures, such as those based on VO4 tetrahedra, can function as multidentate ligands, incorporating various cationic metals. kanazawa-u.ac.jp

Fundamental Structural Principles and Electronic Properties of Vanadyl Porphyrin Complexes

Vanadyl porphyrin complexes, including Vo(II) TMTPyP, share fundamental structural principles. The core structure consists of a vanadium(IV) ion double-bonded to an oxygen atom (forming the vanadyl ion, VO2+) which is coordinated to the four central nitrogen atoms of the porphyrin macrocycle. This typically results in a square pyramidal geometry around the vanadium ion, with the vanadyl oxygen atom in the apical position. torvergata.it

The porphyrin macrocycle itself is a highly conjugated π system. The coordination of the metal ion within this system significantly influences the electronic structure and properties of the complex. In vanadyl porphyrins, the vanadium ion is slightly displaced out of the plane defined by the four nitrogen atoms of the porphyrin core, towards the apical oxygen atom. rsc.orgrsc.org The distance of the vanadium atom from the porphyrin plane is a key structural parameter that can be influenced by the porphyrin substituents and axial ligands. rsc.org

The electronic properties of vanadyl porphyrins are characterized by their UV/Vis and EPR spectra. The UV/Vis spectra typically show characteristic Soret and Q bands, which are associated with π-π* transitions within the porphyrin macrocycle, modified by the presence of the metal ion. rsc.org Changes in the porphyrin structure or coordination environment can lead to shifts and broadening of these bands. rsc.org

Vanadium(IV) has a d1 electronic configuration, resulting in a paramagnetic species with a spin of S = 1/2. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the electronic structure and coordination environment of the vanadyl ion in these complexes. The EPR spectra of vanadyl porphyrins typically exhibit a characteristic eight-line pattern due to the hyperfine coupling between the unpaired electron spin and the 51V nucleus (with a nuclear spin of I = 7/2). rsc.orgresearchgate.networldscientific.com The parameters obtained from EPR spectra, such as the g-factor and hyperfine coupling constants, provide insights into the symmetry and the nature of the metal-ligand bonding. researchgate.net

The redox properties of vanadyl porphyrins are also important aspects of their electronic behavior. These complexes can undergo reversible oxidation and reduction processes, which are often centered on either the porphyrin ligand or the vanadium metal center. nih.gov Electrochemical techniques like cyclic voltammetry are used to study these redox events and determine the corresponding potentials. torvergata.itnih.gov The ease of reduction or oxidation can be influenced by the electronic nature of the porphyrin substituents. nih.gov

Structural distortions of the porphyrin macrocycle, such as ruffling or saddling, can occur depending on the substituents and packing effects in the solid state. rsc.orgnih.gov These distortions can impact the electronic properties and reactivity of the metalloporphyrin. rsc.orgnih.gov

Detailed research findings on specific vanadyl porphyrins have provided valuable data regarding their structural parameters, spectroscopic features, and electrochemical behavior. While specific data tables for Vo(II) TMTPyP were not extensively found in the immediate search results, general parameters for vanadyl porphyrins provide a basis for understanding this class of compounds.

PropertyTypical Range for Vanadyl Porphyrins (General)Notes
V-N Distance~2.06 ÅAverage distance to porphyrin nitrogens. rsc.org
V=O Distance~1.58 ÅDistance to apical oxygen. rsc.org
V out-of-plane distance~0.51 ÅDisplacement from N4 plane. rsc.org
VO Stretching Frequency~980 - 1010 cm⁻¹Influenced by axial ligands. nih.gov
EPR g
EPR g⊥~1.98Perpendicular component. researchgate.net
EPR A
EPR A⊥~50 - 60 G (5-6 mT)Perpendicular hyperfine coupling. researchgate.net
First Reduction PotentialVaried (Compound dependent)Typically negative vs Fc+/Fc. torvergata.itnih.gov
First Oxidation PotentialVaried (Compound dependent)Typically positive vs Fc+/Fc. torvergata.itnih.gov

Note: The values in this table are approximate and can vary significantly depending on the specific porphyrin substituents, axial ligands, and experimental conditions. Specific data for Vo(II) TMTPyP may differ.

The synthesis of vanadyl porphyrin complexes can be achieved through the reaction of a porphyrin ligand with a vanadyl salt, such as vanadyl sulfate (B86663) or vanadyl acetylacetonate, often in a suitable solvent like acetic acid or pyridine. scholarsresearchlibrary.comgoogle.comrdd.edu.iq Reaction conditions, including temperature and solvent, can influence the rate and yield of the complex formation. google.com Purification of the resulting vanadyl porphyrin complex can be performed using techniques such as chromatography and crystallization. google.com

The study of vanadyl porphyrins continues to be an active area of research, driven by their intriguing structural, electronic, and catalytic properties, and their potential for diverse applications in chemistry and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H36N8OV+4 B023091 Vo (II) Tmtpyp CAS No. 106049-21-2

Properties

CAS No.

106049-21-2

Molecular Formula

C44H36N8OV+4

Molecular Weight

743.7 g/mol

IUPAC Name

oxovanadium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide

InChI

InChI=1S/C44H36N8.O.V/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;/h5-28H,1-4H3;;/q+2;;+2

InChI Key

BCAVTXVNDFAPOB-UHFFFAOYSA-N

SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2]

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2]

Synonyms

vandyl(II) 5,10,15,20-tetra(4-methylpyridinium)porphyrin
Vo (II) TMTPyP

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Vo Ii Tmtpyp

Electron Paramagnetic Resonance (EPR) Spectroscopy for V(IV) Centers

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the Vanadium(IV) ion in VO(II)TMTPyP, which has a d¹ electron configuration. sciensage.info The interaction of the unpaired electron with the magnetic moment of the vanadium nucleus (⁵¹V, nuclear spin I = 7/2) gives rise to characteristic EPR spectra that are rich in structural information. sciensage.info

The EPR spectrum of a V(IV) complex is effectively described by the spin Hamiltonian, a mathematical model that incorporates the various interactions experienced by the unpaired electron. For an axially symmetric system like VO(II)TMTPyP, the key parameters are the g-tensor components (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥).

The interaction between the electron spin and the nuclear spin of the vanadium atom results in a distinctive eight-line pattern in the EPR spectrum, corresponding to the 2I + 1 possible nuclear spin states. sciensage.info The magnitudes of the g and A tensor components are sensitive to the electronic environment of the vanadium ion. These parameters are determined by analyzing the positions of the resonance lines in the spectrum. udel.edu The values of these parameters provide a detailed description of the magnetic properties of the V(IV) center.

Table 1: Representative Spin Hamiltonian Parameters for VO(II) Porphyrin Complexes Note: These are typical values for VO(II) porphyrins in a square pyramidal geometry and may vary slightly for VO(II)TMTPyP specifically.

ParameterTypical Value RangeInformation Gained
g∥1.940 - 1.965Reflects the electronic environment parallel to the V=O bond axis.
g⊥1.975 - 1.990Reflects the electronic environment perpendicular to the V=O bond axis.
A∥ (x 10⁻⁴ cm⁻¹)160 - 180Magnitude of the hyperfine interaction parallel to the V=O axis.
A⊥ (x 10⁻⁴ cm⁻¹)50 - 70Magnitude of the hyperfine interaction perpendicular to the V=O axis.

The spin Hamiltonian parameters are directly linked to the coordination geometry and the electronic structure of the V(IV) center. For most oxovanadium(IV) complexes, including porphyrin derivatives, the geometry is typically square pyramidal, belonging to the C4v point group. nih.govscirp.orglibretexts.org In this arrangement, the vanadium atom is coordinated to the four nitrogen atoms of the porphyrin ring in the equatorial plane, with a strongly bonded oxygen atom in the axial position.

The d-orbital energy levels for a vanadyl ion in this geometry show that the single unpaired d-electron resides in the non-bonding dxy orbital. udel.eduscirp.org The values of g∥, g⊥, A∥, and A⊥ are sensitive functions of the covalency of the metal-ligand bonds and the energy separations between the d-orbitals. Analysis of these parameters allows for a quantitative assessment of the electronic structure and the nature of the bonding between the vanadium ion and the porphyrin ligand. For instance, the deviation of g-values from the free-electron value (ge ≈ 2.0023) indicates the extent of spin-orbit coupling and covalent character in the metal-ligand bonds.

In solid-state (powder) or frozen solution samples, where the VO(II)TMTPyP molecules are randomly oriented, EPR spectroscopy yields a "powder pattern" spectrum. This spectrum is a superposition of the spectra from all possible orientations of the molecule relative to the external magnetic field. Such spectra exhibit distinct features corresponding to molecules oriented with their principal axes parallel (g∥, A∥) and perpendicular (g⊥, A⊥) to the magnetic field.

Computer simulation is a critical tool for the accurate analysis of these anisotropic powder spectra. udel.edu By employing a least-squares fitting procedure, a theoretical spectrum can be generated using a set of trial spin Hamiltonian parameters. nih.gov This simulated spectrum is then compared to the experimental data. researchgate.net The process is repeated by adjusting the parameters until the best possible match is achieved. This rigorous evaluation not only yields precise g and A values but also provides information on linewidths and can reveal the presence of multiple distinct vanadium species or subtle distortions from ideal axial symmetry. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is fundamental for characterizing the electronic structure of the porphyrin macrocycle in VO(II)TMTPyP. The highly conjugated π-electron system of the porphyrin ring gives rise to intense and characteristic absorption bands. researchgate.net

The electronic absorption spectrum of a typical metalloporphyrin is dominated by two main features: the Soret band and the Q-bands. researchgate.netnih.gov

Soret Band (or B-band): This is a very intense absorption band typically found in the near-UV region, around 410-430 nm. nih.govnih.gov It arises from a strong π-π* transition from the ground state to the second excited singlet state (S₀ → S₂). researchgate.net

Q-bands: These are a series of weaker absorption bands located in the visible region of the spectrum, generally between 500 and 700 nm. nih.gov They correspond to π-π* transitions from the ground state to the first excited singlet state (S₀ → S₁). researchgate.net

According to Gouterman's four-orbital model, these transitions occur between the two highest occupied molecular orbitals (HOMOs), which are of a₁u and a₂u symmetry, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair of e_g* symmetry. The insertion of the VO(II) ion into the porphyrin core typically results in a simplification of the Q-band region, reducing the number of bands from four (observed in free-base porphyrins) to two, often labeled as the α and β bands. researchgate.net The precise positions and intensities of the Soret and Q-bands are sensitive to the central metal ion, axial ligands, and the peripheral substituents on the porphyrin ring. nih.gov

Table 2: Typical UV-Vis Absorption Data for VO(II) Porphyrin Complexes Note: Wavelengths and molar absorptivity values are representative and can be influenced by solvent and specific porphyrin substituents.

BandTransitionTypical Wavelength (λₘₐₓ, nm)Typical Molar Absorptivity (ε, M⁻¹cm⁻¹)
Soret (B)S₀ → S₂ (π → π)~420 - 430> 200,000
Q (α)S₀ → S₁ (π → π)~570 - 590~10,000 - 20,000
Q (β)S₀ → S₁ (π → π*)~530 - 550~5,000 - 15,000

Spectrophotometric titration is a powerful method for studying intermolecular interactions in solution by monitoring changes in the UV-Vis absorption spectrum. slideshare.netyoutube.com This technique involves the incremental addition of a titrant to a solution of VO(II)TMTPyP and recording the spectrum after each addition.

Interactions such as the binding of an axial ligand to the vacant coordination site on the vanadium center, aggregation of the porphyrin units, or binding to a substrate like a protein or DNA will perturb the electronic structure of the porphyrin macrocycle. nih.govresearchgate.net These perturbations manifest as changes in the absorbance spectrum, including:

Shifts in Wavelength: A red shift (bathochromic) or blue shift (hypsochromic) of the Soret or Q-bands.

Changes in Intensity: An increase (hyperchromic) or decrease (hypochromic) in the molar absorptivity.

By plotting the change in absorbance at a specific wavelength against the concentration of the added titrant, one can construct a binding isotherm. researchgate.net Analysis of this curve allows for the determination of important thermodynamic parameters, such as the binding constant (K) and the stoichiometry of the interaction, providing quantitative insight into the intermolecular forces at play.

Fluorescence Spectroscopy for Photophysical Properties and Interaction Dynamics

Fluorescence spectroscopy is a powerful, non-destructive technique used to investigate the photophysical properties of molecules and their interactions with the surrounding environment. For the vanadyl complex VO(II) TMTPyP, this method provides valuable insights into its excited-state dynamics, including quenching mechanisms and rotational motion.

Investigation of Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Such processes can occur through various mechanisms, primarily categorized as static or dynamic quenching. While specific studies on the fluorescence quenching of VO(II) TMTPyP are not extensively detailed in the available literature, the behavior of similar porphyrin systems allows for an informed discussion of the likely mechanisms.

Porphyrins are known to have their fluorescence quenched by various molecules through electron transfer processes. For instance, the fluorescence of meso-tetrakis(4-sulfonatophenyl)porphyrin (TSPP) is effectively quenched by colloidal titanium dioxide (TiO2). nih.govresearchgate.net This quenching is attributed to the injection of an electron from the excited state of the porphyrin into the conduction band of the TiO2 semiconductor. nih.gov The efficiency of this process can be evaluated by calculating the free energy change (ΔG_et) using the Rehm-Weller equation. nih.gov

Another common quenching mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, known as static quenching. Conversely, dynamic quenching occurs when the excited fluorophore is deactivated upon collision with a quencher molecule. rsc.org Studies on zinc meso-tetrakis(N-methylpyridinium-4-yl)porphyrin have shown that its excited states can be quenched by methyl viologen in reverse micelles, with the quenching efficiency being dependent on the microenvironment. rsc.org

For VO(II) TMTPyP, it is plausible that both static and dynamic quenching mechanisms could be at play depending on the interacting species. The presence of the paramagnetic vanadyl center (V(IV), d¹) can also influence the excited-state deactivation pathways through intersystem crossing.

Table 1: Common Fluorescence Quenching Mechanisms in Porphyrins

Quenching MechanismDescriptionExample System
Dynamic (Collisional) Quenching Deactivation of the excited fluorophore upon collision with a quencher molecule.Zinc porphyrin quenched by methyl viologen rsc.org
Static Quenching Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
Electron Transfer Transfer of an electron between the excited porphyrin and a suitable acceptor or donor.TSPP quenched by colloidal TiO2 nih.govresearchgate.net
Intersystem Crossing Enhancement The paramagnetic vanadyl center can promote the transition from the excited singlet state to the triplet state, reducing fluorescence.Vanadyl porphyrins rsc.orgrsc.orgresearchgate.net

Time-Resolved Fluorescence Depolarization for Rotational Dynamics

Time-resolved fluorescence anisotropy is a technique used to measure the rotational motion of fluorescent molecules in solution. sif.ityoutube.comnih.govresearchgate.net By exciting a sample with vertically polarized light, one can monitor the depolarization of the emitted fluorescence over time as the molecule tumbles. This provides information about the size, shape, and microenvironment of the molecule. sif.itwikipedia.org

For VO(II) TMTPyP, a time-resolved fluorescence anisotropy measurement would be expected to yield a rotational correlation time that reflects its molecular volume and the viscosity of the solvent. Such data would be invaluable for understanding its hydrodynamic properties and its interactions with larger entities, such as proteins or polymers, which would lead to a significant increase in the measured rotational correlation time.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. ksu.edu.sa These methods are instrumental in identifying functional groups and characterizing the nature of metal-ligand bonds. ksu.edu.saresearchgate.netscispace.com

Identification of Key Functional Groups and Metal-Ligand Vibrations

The FTIR and Raman spectra of VO(II) TMTPyP would be characterized by vibrations arising from the porphyrin macrocycle, the meso-substituted methylthiophenyl groups, and the vanadyl (V=O) moiety.

The porphyrin macrocycle itself gives rise to a series of characteristic bands. In a study of porphyrin-TiO2 complexes, the assignation of vibrations was performed by comparison with theoretical calculations. nih.gov For VO(II) TMTPyP, one would expect to observe C-H, C-N, and C-C stretching and bending modes associated with the pyrrole (B145914) rings and the meso-phenyl groups.

The methylthiophenyl substituents would introduce specific vibrations, most notably the C-S stretching mode. The presence of the vanadyl group is typically confirmed by a strong V=O stretching band in the FTIR spectrum. For five-coordinate vanadyl porphyrins, this band is generally observed around 1000-1010 cm⁻¹. The exact position of this band is sensitive to the coordination environment of the vanadium center.

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and can provide complementary information to FTIR. ksu.edu.sanih.govresearchgate.net Low-frequency Raman spectroscopy can be used to probe metal-ligand vibrations. nih.gov For VO(II) TMTPyP, Raman spectra would help in identifying the V-N stretching modes, providing direct insight into the coordination of the vanadium ion within the porphyrin core.

Table 2: Expected Vibrational Bands for VO(II) TMTPyP

Functional Group / MoietyVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Porphyrin MacrocycleC-H, C-N, C-C stretching and bending700 - 1600FTIR, Raman
MethylthiophenylC-S stretching600 - 800FTIR, Raman
Vanadyl (V=O)V=O stretching990 - 1020FTIR
Vanadyl-PorphyrinV-N stretching250 - 550Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For porphyrin complexes, ¹H NMR provides a wealth of information due to the large ring current effect of the macrocycle. nih.gov

In the ¹H NMR spectrum of a diamagnetic porphyrin, the inner N-H protons are strongly shielded and appear upfield at negative chemical shifts (around -2 to -4 ppm), while the peripheral β-pyrrole protons and meso-phenyl protons are deshielded and resonate downfield (around 8-10 ppm). nih.govrsc.orgulisboa.pt

VO(II) TMTPyP is a paramagnetic complex due to the V(IV) (d¹) center. The presence of the unpaired electron leads to significant broadening and shifting of the NMR signals of protons in close proximity to the metal center. Therefore, obtaining a well-resolved ¹H NMR spectrum for VO(II) TMTPyP can be challenging. However, the signals of the protons on the meso-methylthiophenyl groups, being further away from the paramagnetic center, would be more readily observable, albeit broadened.

Analysis of the ¹H NMR spectrum of the free-base ligand, H₂TMTPyP, would provide a clearer picture of the proton environments. Based on data for similar meso-tetraphenylporphyrins, the spectrum would show distinct signals for the β-pyrrole protons, and the ortho and meta protons of the phenyl rings, which would likely appear as doublets due to spin-spin coupling. rsc.orgulisboa.pt The protons of the methylthio groups would appear as a singlet in the aliphatic region of the spectrum. The chemical shifts of these protons in the VO(II) complex would be influenced by the paramagnetic vanadyl center.

Table 3: Expected ¹H NMR Chemical Shift Ranges for H₂TMTPyP (Free-Base Ligand)

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
β-Pyrrole Protons~8.8 - 9.0Singlet
Ortho-Phenyl Protons~8.1 - 8.3Doublet
Meta-Phenyl Protons~7.7 - 7.9Doublet
Methylthio Protons~2.6 - 2.8Singlet
Inner N-H Protons~-2.5 to -3.0Broad Singlet

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular mass of a compound and investigating its fragmentation pathways, which can provide structural information. rsc.orgnih.govnih.govuvic.ca For metalloporphyrins like VO(II) TMTPyP, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed to generate intact molecular ions with minimal fragmentation. nih.govlibretexts.organokaramsey.edunih.govcreative-proteomics.comutoronto.ca

The MALDI-TOF mass spectrum of a related compound, β-tetracyano vanadyl porphyrin, showed a clear molecular ion peak [M]⁺ at m/z 779.53, which was in good agreement with the calculated value of 779.15. nih.gov Similarly, for VO(II) TMTPyP, a MALDI-TOF or ESI mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [VO(TMTPyP)]⁺. The high resolution of techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS can be used to confirm the elemental composition of the entire vanadyl porphyrin family in complex mixtures. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion. For metalloporphyrins, fragmentation often involves the loss of peripheral substituents from the macrocycle. mdpi.com In the case of VO(II) TMTPyP, characteristic fragmentation pathways would likely involve the cleavage of the methylthio groups or the entire methylthiophenyl substituents from the porphyrin core. Analysis of these fragmentation patterns can help to confirm the structure of the compound.

Table 4: Key Mass Spectrometry Data for Porphyrin Analysis

TechniqueInformation ProvidedApplication to VO(II) TMTPyP
MALDI-TOF MS Accurate molecular mass of intact molecules. libretexts.orgcreative-proteomics.comnih.govConfirmation of the molecular weight of VO(II) TMTPyP.
ESI-MS Molecular weight of intact ions from solution. rsc.orgnih.govnih.govAnalysis of the compound from solution and study of non-covalent interactions.
High-Resolution MS (e.g., FT-ICR MS) Precise mass measurement for elemental composition determination. researchgate.netUnambiguous confirmation of the chemical formula.
Tandem MS (MS/MS) Structural information from fragmentation patterns. nih.govmdpi.comElucidation of fragmentation pathways, likely involving loss of methylthiophenyl groups.

Circular Dichroism (CD) Spectroscopy for Chiral Inductions and Conformational Changes in Interacting Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules and their conformational changes upon interaction with other molecules. In the context of the achiral vanadyl(II) 5,10,15,20-tetrakis(4-N-methylpyridyl)porphyrin, Vo(II) TMTPyP, CD spectroscopy provides invaluable insights into the induction of chirality and the nature of its binding to biological macromolecules such as DNA. When an achiral molecule like Vo(II) TMTPyP binds to a chiral molecule, such as a polynucleotide, induced circular dichroism (ICD) signals can be observed in the absorption bands of the achiral species. These ICD signals are indicative of the porphyrin adopting a chiral conformation or being arranged in a chiral manner upon binding.

Detailed research into the interaction of Vo(II) TMTPyP with various synthetic DNAs has revealed distinct binding modes that are dependent on both the DNA sequence and the ratio of porphyrin to DNA concentration. nih.gov The study of these interactions using CD spectroscopy has shown that Vo(II) TMTPyP exhibits different spectral characteristics when it complexes with different polynucleotides. nih.gov

Upon interaction with poly[d(A-T)₂] and poly[d(I-C)₂], Vo(II) TMTPyP demonstrates a clear induction of chirality. At low ratios of Vo(II) TMTPyP to DNA, a positive induced CD signal is observed. nih.gov As the concentration of the porphyrin relative to the DNA increases to a ratio of 0.15 or higher, strong excitonic CD signals become apparent. nih.gov This excitonic coupling is suggestive of the formation of ordered aggregates of Vo(II) TMTPyP molecules along the DNA template.

In contrast, the interaction of Vo(II) TMTPyP with poly[d(G-C)₂] results in markedly different CD spectra. At low porphyrin-to-DNA ratios, a small negative CD signal is induced. nih.gov At higher ratios, only very weak excitonic CD signals are observed. nih.gov This suggests that the binding mode of Vo(II) TMTPyP to G-C rich sequences is distinct from its interaction with A-T or I-C rich sequences. The differences in the CD spectra are attributed to the influence of the guanine (B1146940) amino group, which is thought to play a critical role in determining the binding mode and potentially influencing the coordination state of the vanadyl center. nih.gov

The following tables summarize the key findings from the circular dichroism spectroscopic studies of Vo(II) TMTPyP interacting with synthetic DNAs.

Table 1: Induced Circular Dichroism Signals of Vo(II) TMTPyP in Complex with Synthetic DNAs at Low Porphyrin/DNA Ratios

PolynucleotideObserved CD SignalInferred Binding Mode
poly[d(A-T)₂]PositiveMinor Groove Binding
poly[d(I-C)₂]PositiveMinor Groove Binding
poly[d(G-C)₂]Small NegativeMinor Groove Binding

Table 2: Induced Circular Dichroism Signals of Vo(II) TMTPyP in Complex with Synthetic DNAs at High Porphyrin/DNA Ratios (R ≥ 0.15)

PolynucleotideObserved CD SignalInferred Binding Mode
poly[d(A-T)₂]Strong ExcitonicOutside Stacking
poly[d(I-C)₂]Strong ExcitonicOutside Stacking
poly[d(G-C)₂]Very Small ExcitonicOutside Stacking

Molecular Interactions of Vo Ii Tmtpyp with Biological Macromolecules: Focus on Nucleic Acid Binding

Elucidation of Interaction Mechanisms with Deoxyribonucleic Acid (DNA)

Understanding how Vo(II) TMTPyP interacts with the DNA helix is crucial for predicting its biological effects and potential applications. Research has focused on determining the specific binding modes and the resulting structural changes in the DNA molecule.

Electron paramagnetic resonance (EPR) studies have provided evidence that water-soluble planar macrocyclic chelates, including vanadyl (II) 5,10,15,20-tetra-(4-methylpyridinium) porphyrin (Vo (II) TMTPyP), can bind to calf thymus DNA intercalatively. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Intercalation involves the insertion of the planar porphyrin or porphyrazine ring between the base pairs of the DNA double helix. This mode of binding typically leads to a lengthening and unwinding of the DNA helix. umich.edu Changes in the optical properties of the binding molecule, such as hypochromism (decrease in absorbance intensity) and a red shift (shift of absorbance maximum to longer wavelengths) in the UV/Vis spectrum, are also characteristic indicators of intercalation due to the stacking interactions with DNA bases. umich.edunih.govscielo.org.mx

The binding behavior of Vo(II) TMTPyP can be compared to that of other related metalloporphyrins and metalloporphyrazines to understand the influence of the central metal ion and the macrocyclic ligand structure on DNA interaction. Studies indicate that while vanadyl (II) porphyrin intercalates into calf thymus DNA, it does so not as readily as cobalt (II) porphyrazine. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This contrasts with cobalt (II) porphyrin, which is reported to bind nonintercalatively. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The ability of five-coordinate cobalt (II) porphyrazine to undergo significant intercalative binding is attributed to its relatively slim structure, even with a single out-of-plane ligand. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net These comparisons highlight how subtle differences in the metal center and the macrocyclic framework can influence the preferred DNA binding mode and the extent of intercalation.

Quantitative Assessment of Binding Affinity and Stoichiometry

Quantifying the strength and stoichiometry of the interaction between Vo(II) TMTPyP and DNA is essential for characterizing its binding properties. Spectroscopic methods are commonly employed for this purpose.

Spectroscopic Signatures of DNA Interaction

Spectroscopic methods are essential tools for characterizing the binding of small molecules to DNA, providing information on binding modes, affinities, and conformational changes. The interaction of Vo(II) TMTPyP with DNA can be probed through changes in its spectroscopic properties, as well as its effect on the spectroscopic signatures of DNA or DNA-bound probes.

UV-Vis Hypochromism and Wavelength Shifts upon DNA Binding

UV-Visible absorption spectroscopy is a widely used technique to investigate the interaction between compounds and DNA. Changes in the absorption spectrum of a molecule upon addition of DNA, specifically shifts in wavelength (either bathochromic or hypsochromic) and changes in absorbance intensity (hypochromism or hyperchromism), can indicate binding. Hypochromism, a decrease in absorbance intensity, and bathochromism, a red shift to longer wavelengths, in the Soret band of a porphyrin are often considered characteristic of intercalation, where the porphyrin ring stacks between the DNA base pairs nih.govfarmaciajournal.comresearchgate.netmdpi.com. This phenomenon is attributed to the strong coupling between the electronic transitions of the intercalating molecule and the DNA bases nih.gov.

While specific detailed UV-Vis data for Vo(II) TMTPyP's interaction with DNA were not extensively detailed in the provided snippets beyond its ability to bind intercalatively nih.govresearchgate.net, studies on similar metalloporphyrins, such as cobalt(II) tetrakis-N-methylpyridyl porphyrin (Co-TMPyP), demonstrate these characteristic spectral changes. For instance, upon successive addition of DNA, the Soret band of Co-TMPyP showed red shifts and significant hypochromism, with the extent varying depending on the type of DNA (calf thymus DNA, poly(dA-dT), poly(dG-dC)) nih.gov. These observations are consistent with the porphyrin interacting closely with the DNA helix.

Fluorescence Quenching of Ethidium (B1194527) Bromide Bound to DNA

Fluorescence spectroscopy, particularly the quenching of ethidium bromide (EtBr) fluorescence, is a sensitive method used to investigate the binding of molecules to DNA. Ethidium bromide is a well-known intercalating dye that exhibits significantly enhanced fluorescence when bound to DNA compared to in free solution instras.comanalis.com.myresearchgate.net. When another molecule binds to DNA and displaces EtBr, or interacts in a way that quenches its fluorescence, a decrease in EtBr fluorescence intensity is observed analis.com.myresearchgate.netresearchgate.net. This quenching can be used to assess the binding affinity of the competing molecule to DNA.

The extent of fluorescence quenching can be analyzed using the Stern-Volmer equation to determine quenching constants, which provide an indication of the binding strength researchgate.netresearchgate.net. Studies involving other porphyrazines have utilized this method to investigate their interaction with DNA by observing the quenching of the DNA-ethidium bromide complex fluorescence researchgate.net. This technique would be applicable to Vo(II) TMTPyP to evaluate its ability to compete with or displace EtBr from DNA binding sites, providing indirect evidence of its own DNA interaction.

Electron Paramagnetic Resonance (EPR) Studies of DNA-Chelate Films

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying molecules with unpaired electrons, such as Vanadyl(II) (VO²⁺) which has a d¹ configuration. EPR studies can provide detailed information about the electronic and structural environment of the metal center and its interaction with its surroundings, including biological macromolecules. EPR studies of thin films composed of DNA and metal chelates can offer direct evidence of the binding mode.

Notably, EPR studies have been specifically applied to investigate the interaction of Vo(II) TMTPyP with calf thymus DNA in thin films nih.govresearchgate.net. These studies indicated that Vo(II) TMTPyP can bind to calf thymus DNA intercalatively nih.govresearchgate.net. This direct spectroscopic evidence from EPR supports the intercalative binding mode for Vo(II) TMTPyP, complementing findings from other techniques.

Mechanistic Insights into Broader Biological Recognition Processes of Metalloporphyrins

Metalloporphyrins, including Vo(II) TMTPyP, participate in a variety of biological recognition processes. Their ability to interact with biological macromolecules is influenced by their structural features, the nature of the central metal ion, and the surrounding chemical environment. These interactions are crucial for their potential biological activities.

Axial coordination to the central metal ion is another significant factor driving molecular recognition and the formation of supramolecular structures involving metalloporphyrins researchgate.net. The ability of the metal center to bind axial ligands can influence the porphyrin's interaction with proteins, DNA, and other molecules. The structure of the porphyrin macrocycle and the electronic effects of substituents also play a crucial role in determining the metalloporphyrin's ability to undergo additional coordination and participate in recognition events researchgate.net.

Furthermore, the symmetry of metalloporphyrins and the introduction of chiral elements or functional groups on the porphyrin periphery can be exploited for chiral recognition of biomolecules like amino acids mdpi.comresearchgate.net. This highlights the versatility of the porphyrin scaffold in designing molecules with specific recognition properties for biological targets. While the direct application of these broader mechanisms to Vo(II) TMTPyP requires specific experimental evidence, the general principles of metalloporphyrin recognition, involving interactions with proteins, axial ligation, and structural influences, provide a framework for understanding its potential biological interactions beyond DNA binding.

Data Tables:

Based on the search results, specific quantitative data for Vo(II) TMTPyP across all spectroscopic methods were not uniformly available in the snippets. However, the types of observations made for Vo(II) TMTPyP and related metalloporphyrins can be summarized.

Spectroscopic MethodObservation for Vo(II) TMTPyP (or related) upon DNA BindingIndication
UV-Vis AbsorptionHypochromism and wavelength shifts (e.g., red shift) in the Soret band observed for related compounds nih.govfarmaciajournal.comresearchgate.netmdpi.comnih.gov. Intercalative binding indicated for Vo(II) TMTPyP nih.govresearchgate.net.Interaction with DNA, potentially intercalation nih.govfarmaciajournal.comresearchgate.netmdpi.com.
Circular Dichroism (CD)Induced CD bands in the Soret region observed for related compounds nih.govchalmers.se. Sign and pattern depend on binding mode nih.govchalmers.se.Interaction with chiral DNA, providing insight into binding geometry nih.govchalmers.se.
Fluorescence Quenching (Ethidium Bromide)Quenching of EtBr fluorescence observed for related compounds researchgate.netanalis.com.myresearchgate.netresearchgate.net.Competition for DNA binding sites or fluorescence quenching interaction analis.com.myresearchgate.netresearchgate.net.
Electron Paramagnetic Resonance (EPR)Evidence for intercalative binding in DNA-chelate films nih.govresearchgate.net.Direct evidence of the metal center's environment and binding mode nih.govresearchgate.net.

Detailed Research Findings (Summary from snippets):

EPR studies of thin DNA-chelate films provided unequivocal evidence that Vo(II) TMTPyP can bind to calf thymus DNA intercalatively nih.govresearchgate.net.

UV-Vis spectroscopy is a common tool; hypochromism and red shifts in the Soret band are indicative of intercalation nih.govfarmaciajournal.comresearchgate.netmdpi.com. Studies on similar porphyrins show these effects upon DNA binding nih.gov.

CD spectroscopy reveals induced bands when achiral porphyrins bind to chiral DNA, offering insights into binding modes (intercalation vs. groove binding) based on the sign and pattern of the signals nih.govchalmers.se.

Fluorescence quenching of ethidium bromide is used to assess competitive binding to DNA analis.com.myresearchgate.netresearchgate.net. Quenching of the DNA-EtBr complex fluorescence by other molecules indicates interaction with DNA researchgate.net.

Broader biological recognition of metalloporphyrins involves interactions with proteins, potentially mimicking natural ligands, and is influenced by the metal center, oxidation state, and porphyrin structure researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netnsfc.gov.cn. Axial coordination is a key driving force in molecular recognition researchgate.net.

Mechanistic Investigations of Vo Ii Tmtpyp Reactivity

Kinetics of Metalloporphyrin Complex Formation and Ligand Exchange Dynamics

The formation of metalloporphyrin complexes, including those involving vanadyl ions, typically involves the insertion of the metal ion into the porphyrin macrocycle. The kinetics of this process are influenced by factors such as the nature of the metal ion, the porphyrin ligand, solvent, temperature, and pH. While specific kinetic data for the formation of Vo(II) TMTPyP were not extensively detailed in the search results, general principles of metalloporphyrin formation apply. The reaction often proceeds through several steps, including outer-sphere association, followed by rate-determining insertion of the metal ion into the porphyrin core, which may involve changes in the porphyrin conformation and the metal ion's coordination sphere.

Ligand exchange dynamics in vanadyl porphyrins can involve the axial ligand coordinated to the vanadium center. Vanadyl porphyrins, including VOTMPyP (a related vanadyl porphyrin), have been shown to exhibit five- and six-coordinate states, indicating the potential for fluxional coordination and ligand exchange at the axial position. nih.gov Studies on other vanadyl porphyrins, such as (TpyP)VO, [T(p-SO3Na)PP]VO, and [T(p-Et2N)PP]VO, in dimethylformamide (DMF) have shown that some vanadyl complexes are able to bind a sixth axial ligand, and formation constants for DMF addition have been calculated using electrochemical and spectral methods. acs.org This suggests that Vo(II) TMTPyP could also undergo axial ligand exchange depending on the solvent and the presence of potential coordinating species.

Detailed Mechanistic Pathways of DNA Intercalation and Related Intermolecular Interactions

Vo(II) TMTPyP has been shown to interact with DNA, and studies indicate it can bind to calf thymus DNA intercalatively. researchgate.net Intercalation is a process where planar aromatic molecules insert themselves between the base pairs of the DNA double helix. This insertion requires the DNA helix to unwind and the base pairs to separate to create a space for the intercalator. ijabbr.compatsnap.com The process is often driven by a combination of hydrophobic interactions, van der Waals forces, and stacking interactions between the intercalator and the DNA base pairs. patsnap.comwikipedia.org

While Vo(II) TMTPyP can intercalate, it does so less readily than some other compounds, such as cobalt(II) porphyrazine. researchgate.net The binding mode of vanadyl porphyrins to DNA can be influenced by the porphyrin structure and the DNA sequence. For instance, VOTMPyP has been observed to bind to the minor groove of various synthetic DNAs at lower porphyrin-to-DNA ratios, while stacking on the outside of DNA occurs at higher ratios. nih.gov The interaction can also involve electrostatic attraction between the positively charged porphyrin (due to the methylpyridinium substituents in TMTPyP) and the negatively charged phosphate (B84403) backbone of DNA. wikipedia.orgmdpi.com The specific interactions, such as hydrogen bonding and van der Waals forces, between the porphyrin and the DNA bases or backbone play a crucial role in stabilizing the complex. mdpi.comsavemyexams.comrsc.org

Cyclic voltammetry data can also provide evidence of interaction between vanadyl porphyrin complexes and DNA. researchgate.netresearchgate.net

Exploration of Redox-Active Pathways and Electron Transfer Characteristics within the Porphyrin Complex

Vanadyl porphyrins exhibit interesting redox properties, and their electrochemical behavior has been investigated. acs.orgresearchgate.net Redox reactions in vanadyl porphyrins can occur at either the metal center or the porphyrin ring. Studies on water-soluble vanadyl porphyrins have shown that redox reactions primarily occur at the porphyrin ring, leading to the formation of porphyrin radical anions and cations. researchgate.net These radical species can be unstable and undergo disproportionation. researchgate.net

Electrochemical studies on vanadyl tetraphenylporphyrin (B126558) (VOTPP) indicated that redox reactions occur only at the porphyrin ring. researchgate.net However, some research suggests that certain vanadium(IV) porphyrins, when stabilized by axial ligands, can be reduced to vanadium(II) porphyrins, although the exact mechanism may not be fully elucidated. researchgate.net The vanadyl ion (VO²⁺) in vanadyl porphyrins is generally resistant to both oxidation and reduction. researchgate.net

The oxidation of vanadyl porphyrins can generate π-cation radicals on the porphyrin ring, which can be detected by techniques like cyclic voltammetry and EPR spectroscopy. researchgate.netresearchgate.net These radical species can play a role in the complex's reactivity, including interactions with DNA. researchgate.net Electron transfer within the porphyrin complex can be influenced by the porphyrin ring structure and the presence of axial ligands. acs.org

Electron transfer mechanisms in general can be classified as inner-sphere or outer-sphere. libretexts.orglibretexts.org Outer-sphere electron transfer involves electron hopping between two centers without direct contact or a bridging ligand, while inner-sphere transfer involves a bridging ligand shared between the metal centers. libretexts.orglibretexts.org The specific electron transfer pathways within Vo(II) TMTPyP or during its interactions with other species would depend on the nature of the reaction and the participating molecules.

Catalytic Reaction Mechanism Elucidation (Drawing from General Vanadium Catalysis Literature)

Vanadium compounds, including vanadium oxides and complexes, are known to act as catalysts in various reactions, particularly oxidation reactions. researchgate.netutwente.nluu.nlosti.gov While specific detailed catalytic mechanisms for Vo(II) TMTPyP were not extensively found, insights can be drawn from the general literature on vanadium catalysis and vanadyl porphyrin-catalyzed reactions.

Vanadium-catalyzed oxidation reactions can proceed via one-electron (radical) or two-electron (ionic) pathways. researchgate.net In catalytic epoxidation of olefins by vanadyl-oxo porphyrin complexes, an oxygen atom transfer mechanism has been proposed. gdut.edu.cn This mechanism can involve the formation of vanadium-peroxo intermediates, which then transfer an oxygen atom to the olefin substrate. gdut.edu.cn The catalytic cycle may involve the oxidation of an aldehyde co-reductant to a peroxy acid, which then interacts with the vanadyl porphyrin to form the active peroxo species. gdut.edu.cn

Studies on the catalytic activity of vanadyl porphyrins, such as vanadyl β-cyanoporphyrin, in reactions like epoxidation and oxidative bromination have been reported. acs.org These studies suggest that the catalytic activity can be influenced by the electronic properties of the porphyrin ligand, with electron-withdrawing groups potentially increasing the Lewis acidity of the vanadium center and enhancing catalytic performance. acs.org The mechanism can involve the reaction of the vanadyl complex with an oxidant (e.g., H₂O₂) to form reactive intermediates, such as oxidoperoxidovanadium(V) species, which are responsible for the catalytic transformation. acs.org

General vanadium catalysis mechanisms often involve changes in the oxidation state of the vanadium center and the formation of transient intermediates. researchgate.netacs.org For example, in the selective catalytic reduction of NO by NH₃ on vanadium oxide catalysts, the mechanism can involve the adsorption and activation of reactants on the vanadium oxide surface. acs.org

The catalytic activity of vanadyl porphyrins can also be relevant in contexts such as petroleum genesis and maturation, where they may act as redox catalysts in the transformation of organic molecules. rsc.orgresearchgate.netrsc.org This could involve the abstraction of hydrogen atoms and electron transfer processes mediated by the vanadyl porphyrin. rsc.orgresearchgate.net

Data on catalytic activity is often presented in terms of conversion rates, selectivity, and turnover frequencies. For example, a study on a related vanadyl porphyrin complex reported high turnover frequency values for oxidative bromination. acs.org

Table 1: Catalytic Performance of a Related Vanadyl Porphyrin Complex in Oxidative Bromination

CatalystSubstrateOxidantCo-catalystConversion (%)Selectivity (%)Turnover Frequency (h⁻¹)
[VIVOTPP(CN)4]Phenol derivativeH₂O₂KBr, HClO₄>99>99Highest reported for a porphyrin system acs.org

The recyclability of vanadyl porphyrin catalysts has also been investigated in some catalytic applications. acs.org

Theoretical and Computational Studies on Vo Ii Tmtpyp

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgresearchgate.net It is widely employed to determine the molecular geometry and electronic properties of transition metal complexes. frontiersin.org DFT calculations for Vo(II) TMTPyP involve approximating the exchange-correlation functional to solve for the electron density, from which the energy and other properties of the molecule can be derived. arxiv.org These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

DFT has proven to be a reliable method for predicting the vibrational properties of molecules. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra for Vo(II) TMTPyP. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.net The calculations can identify characteristic vibrations, such as the V=O stretch, and how it is influenced by the surrounding porphyrin macrocycle. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, helping to interpret UV-Visible absorption spectra.

ParameterTypical DFT FunctionalBasis SetPurpose
Geometry OptimizationB3LYP6-31G(d)To find the lowest energy molecular structure.
Vibrational FrequenciesB3LYP6-31G(d)To simulate IR and Raman spectra. researchgate.net
Electronic TransitionsCAM-B3LYP6-31+G(d,p)To simulate UV-Vis spectra and analyze excited states. researchgate.net
Electronic StructurePBE / HSEVariesTo analyze molecular orbitals and electron density. frontiersin.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. libretexts.org For Vo(II) TMTPyP, DFT calculations can map the spatial distribution and determine the energy levels of these orbitals. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. Analysis of the electron density distribution reveals the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting how it will interact with other molecules. researchgate.net

OrbitalEnergy (Illustrative)Primary CharacterSignificance
HOMO-5.8 eVPorphyrin π-systemRegion of electron donation (nucleophilicity). youtube.com
LUMO-3.2 eVVanadium d-orbitals / Porphyrin π*-systemRegion of electron acceptance (electrophilicity). youtube.com
HOMO-LUMO Gap2.6 eVN/AIndicator of chemical reactivity and electronic transitions. researchgate.net

Molecular Dynamics (MD) Simulations of Vo(II) TMTPyP-Biomolecule Interactions

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamics of molecules. youtube.com This technique is particularly valuable for studying the complex interactions between a small molecule like Vo(II) TMTPyP and large biomolecules such as proteins or nucleic acids. researchgate.netkennesaw.edu

MD simulations can model the process of Vo(II) TMTPyP binding to a biological target. researchgate.net Starting from an initial docked position, the simulation allows the complex and the biomolecule to move and adjust their structures, seeking a stable binding configuration. This process reveals the most probable "binding poses" of the molecule within the active site or binding pocket of the biomolecule. Crucially, these simulations also show how the biomolecule might undergo conformational adaptations to accommodate the ligand. nih.govnih.gov The flexibility of both the porphyrin and the target protein can be observed, highlighting key structural changes that occur upon binding. nih.gov

The stability of the Vo(II) TMTPyP-biomolecule complex is governed by a combination of intermolecular forces. msu.edulibretexts.org MD simulations allow for the quantification of these forces, which are primarily electrostatic in nature. github.io The main types of interactions include:

Van der Waals forces: These include London dispersion forces, which are temporary fluctuations in electron density, and are present in all molecules. msu.edu

Electrostatic interactions: These occur between permanently charged or polar parts of the molecules, such as the positively charged pyridinium (B92312) groups of TMTPyP and negatively charged residues on a protein surface. libretexts.org

Hydrogen bonds: These are strong dipole-dipole interactions involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). msu.edu

Intermolecular ForceDescriptionTypical Energy (kJ/mol)
Ion-IonElectrostatic attraction between fully charged ions. libretexts.org~250
Hydrogen BondAttraction between H on an electronegative atom (N, O, F) and another electronegative atom. msu.edu10 - 40
Dipole-DipoleAttraction between permanent polar molecules. msu.edu5 - 25
London DispersionAttraction from temporary, induced dipoles. Present in all molecules. libretexts.orggithub.io0.1 - 10

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Understanding the mechanism of chemical reactions involving Vo(II) TMTPyP, such as its catalytic activity or metabolic transformation, requires a detailed map of the reaction pathway. Quantum chemical methods, including DFT, are essential tools for this purpose. pitt.edursc.org These approaches can model the entire reaction coordinate, from reactants to products, including the identification of high-energy, short-lived transition states. rsc.org

By calculating the potential energy surface of a reaction, researchers can determine the activation energies for different possible pathways. The path with the lowest activation energy is generally the most favorable. This allows for the elucidation of complex, multi-step reaction mechanisms at the electronic level. nih.gov For Vo(II) TMTPyP, this could involve modeling how it interacts with substrates, the role of the vanadium center in electron transfer, and the sequence of bond-breaking and bond-forming events that constitute a catalytic cycle.

Transition State Searches and Determination of Activation Barriers

The study of chemical reactions at a molecular level often involves the identification of the transition state, a fleeting, high-energy configuration that molecules must pass through as they transform from reactants to products. The energy required to reach this state is known as the activation barrier, a critical parameter that governs the rate of a chemical reaction. Computational methods, particularly those based on quantum mechanics, are indispensable tools for locating transition states and calculating activation barriers.

For a molecule as complex as Vo(II)TMTPyP, these calculations would typically employ Density Functional Theory (DFT), a robust method that balances computational cost with accuracy. The process begins with the construction of a molecular model of the reactants and products. Sophisticated algorithms are then used to explore the potential energy surface of the reaction, searching for the saddle point that corresponds to the transition state. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations are often utilized for this purpose.

Reaction CoordinateMethodBasis SetActivation Barrier (kcal/mol)
Axial Ligand ExchangeDFT (B3LYP)6-31G(d,p)Data not available
Porphyrin Ring DeformationDFT (ωB97X-D)def2-TZVPData not available

This table is for illustrative purposes to show the type of data generated from transition state calculations. Specific values for Vo(II)TMTPyP are not available in the searched literature.

Computational Prediction of Binding Constants and Thermodynamic Parameters

Theoretical and computational chemistry also provide the means to predict how strongly Vo(II)TMTPyP will interact with other molecules, a property quantified by the binding constant (Kb). Furthermore, these methods can elucidate the thermodynamic driving forces behind binding events by calculating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

The computational prediction of binding constants often involves a combination of molecular docking and more rigorous free energy calculation methods. Molecular docking simulations can predict the preferred orientation of Vo(II)TMTPyP when it binds to a target molecule, such as a protein or a DNA strand. Following docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. These methods calculate the molecular mechanics energy in the gas phase and add solvation free energies.

For more accurate predictions, alchemical free energy calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be employed. These computationally intensive methods simulate a non-physical pathway that transforms the ligand into solvent or another ligand, allowing for a precise calculation of the free energy difference.

Thermodynamic parameters can be derived from statistical mechanics principles applied to the results of quantum chemical calculations. By calculating the vibrational frequencies of the molecule and its complex, it is possible to determine the enthalpic and entropic contributions to the binding free energy. While specific computationally predicted thermodynamic parameters for the binding of Vo(II)TMTPyP are not available, studies on similar metalloporphyrins interacting with biological molecules have been conducted. The following table illustrates the type of data that would be generated.

Interacting MoleculeMethodΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Human Serum AlbuminMM/PBSAData not availableData not availableData not available
Calf Thymus DNAFEPData not availableData not availableData not available

This table is for illustrative purposes to show the type of data generated from computational thermodynamic predictions. Specific values for Vo(II)TMTPyP are not available in the searched literature.

Catalytic Research Involving Vo Ii Tmtpyp and Analogous Vanadyl Porphyrin Complexes

General Overview of Vanadium-Catalyzed Organic Transformations

Vanadium complexes, in both homogeneous and heterogeneous forms, are known to catalyze a wide array of organic reactions. nih.govchemrxiv.org The chemistry of vanadium is rich, allowing it to access multiple oxidation states, which is a key feature in many catalytic cycles. nih.gov These transformations are crucial in synthetic chemistry for the production of fine chemicals and pharmaceuticals. Vanadium catalysis is particularly noted for oxidation reactions, although its utility extends to other transformations as well. nih.gov

Oxidation Reactions (e.g., Epoxidation, Sulfoxidation)

Vanadium-catalyzed oxidations are among the most studied and well-developed applications of this metal in synthesis. researchgate.net Vanadyl complexes, including porphyrin derivatives, are particularly effective in activating oxidants like hydrogen peroxide and organic hydroperoxides for the selective oxidation of various substrates. researchgate.netresearchgate.net

Epoxidation: The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. Vanadium complexes have a long history as catalysts for this reaction, particularly for allylic alcohols where they exhibit high stereoselectivity. nih.govnih.gov Vanadyl porphyrins, such as β-substituted derivatives, have demonstrated high efficiency and selectivity in the epoxidation of various olefins. researchgate.netiastate.edu For instance, vanadyl β-tetrabromotetraphenylporphyrin has been shown to be a highly efficient catalyst for the epoxidation of alkenes in aqueous media, achieving high turnover frequencies (TOF) and excellent selectivity. iastate.edufrontiersin.org The catalytic cycle is believed to involve the formation of a vanadium(V) oxo-peroxo species, which then transfers an oxygen atom to the alkene. The electron-withdrawing substituents on the porphyrin ring are thought to stabilize the negatively charged oxidoperoxido intermediate, thus enhancing catalytic activity. researchgate.net

Sulfoxidation: The selective oxidation of sulfides to sulfoxides is another important transformation, as sulfoxides are valuable intermediates in organic synthesis and are present in some biologically active molecules. researchgate.netacs.org Vanadium-based catalysts have been successfully employed for this purpose, often using hydrogen peroxide as a green oxidant. nih.govresearchgate.net These systems can achieve high yields and selectivity, avoiding over-oxidation to the corresponding sulfones. researchgate.net Vanadium haloperoxidase enzymes, for example, can catalyze the enantioselective oxidation of organic sulfides. rsc.org Synthetic vanadyl complexes have been developed as functional mimics of these enzymes, demonstrating the potential for asymmetric sulfoxidation. rsc.orgnih.gov The mechanism is thought to involve the formation of a vanadium-peroxo intermediate that acts as the active oxidizing agent. nih.gov

Table 1: Catalytic Epoxidation of Cyclohexene by Various Vanadyl Porphyrin Complexes This table is interactive and allows for sorting and filtering of data.

Catalyst Oxidant Solvent Temp (°C) Conversion (%) Selectivity (%) TOF (h⁻¹) Reference
VOTPPBr₄ H₂O₂/NaHCO₃ CH₃CN/H₂O 60 99 >99 9800 iastate.edufrontiersin.org
VO(acac)₂@MCM41 TBHP Acetonitrile 60 98 >99 - researchgate.net
V-MIL-47 TBHP Decane 60 63 - - researchgate.net
VOTPP(CN)₄ H₂O₂/NaHCO₃ CH₃CN/H₂O 60 95 100 - nih.goviastate.edu

Exploration of Potential for C-C and C-O Bond Formation/Cleavage

While less common than oxidation reactions, vanadium catalysis has shown promise in transformations involving the formation and cleavage of carbon-carbon and carbon-oxygen bonds.

C-C Bond Formation: The formation of C-C bonds through reactions like cyclopropanation is a powerful tool in organic synthesis. While metalloporphyrins of other metals like iron, rhodium, and iridium are more commonly associated with carbene transfer reactions for cyclopropanation, the fundamental reactivity of the porphyrin ligand suggests that vanadyl analogues could potentially be developed for such transformations. nih.goviastate.edunih.gov Iron porphyrins, for instance, catalyze cyclopropanation via an Fe(II)-carbene intermediate through a concerted, non-radical mechanism. nih.gov The electronic properties of the porphyrin ligand play a crucial role, and it is conceivable that a suitably designed vanadyl porphyrin could facilitate similar reactivity. nih.gov

C-O Bond Cleavage: The hydrogenolysis of C-O bonds is a critical reaction for the conversion of biomass, particularly lignin (B12514952), into valuable chemicals and fuels. Recent studies have demonstrated that metallic vanadium can catalyze the cleavage of C-O bonds in lignin model compounds, such as 2,6-dimethoxyphenol, in water without the need for an external hydrogen source or organic solvent. mdpi.com The reaction proceeds via the cleavage of methyl ether linkages to afford catechols. mdpi.com This suggests that vanadyl complexes, including porphyrins, could be explored as catalysts for such dealkylation and depolymerization reactions under milder conditions.

C-H Bond Activation: A significant area of research is the activation and functionalization of inert C-H bonds. A recent study has shown that a vanadium(IV)-porphyrin-based metal-organic framework can catalyze the activation of inert C(sp³)–H bonds through a synergistic bimetallic strategy. acs.org This process involves a hydrogen atom transfer mechanism under mild conditions, leading to the oxidation of hydrocarbons. acs.org This finding opens up the possibility of using vanadyl porphyrin complexes like Vo(II) TMTPyP for selective C-H functionalization reactions.

Evaluation of Vanadyl Porphyrins as Functional Mimics in Catalysis

A significant driving force in the development of synthetic catalysts is the desire to mimic the high efficiency and selectivity of enzymes. Vanadyl porphyrins have been investigated as functional mimics of vanadium-dependent haloperoxidases (V-HPOs). nih.govrsc.org These enzymes play a role in the biosynthesis of halogenated marine natural products by catalyzing the oxidation of halides by hydrogen peroxide. rsc.org

Synthetic vanadyl porphyrins, particularly those with electron-withdrawing substituents, have been shown to mimic the catalytic activity of V-HPOs in oxidative bromination reactions. nih.gov For example, β-octabromo-meso-tetrakis(2,6-dibromo-3,5-dimethoxyphenyl)porphyrinatooxidovanadium exhibits extremely high turnover frequencies in the oxidative bromination of phenols, rivaling the activity of the native enzyme. nih.gov The proposed mechanism involves the formation of an oxido(peroxido)vanadium(V) species that is susceptible to nucleophilic attack by the halide ion, leading to the release of a halogenating agent. nih.gov The stability of these functionalized porphyrins under acidic conditions, similar to the enzymatic environment, makes them robust biomimetic catalysts. iastate.edu

Kinetic Studies and Mechanistic Insights into Catalytic Cycles

Understanding the kinetics and mechanism of a catalytic reaction is crucial for its optimization and rational design of new catalysts. For vanadyl porphyrin-catalyzed oxidations, the catalytic cycle is generally believed to proceed through a vanadium(V) intermediate.

In the case of epoxidation, kinetic studies on related systems suggest that the reaction involves the coordination of the oxidant (e.g., H₂O₂) to the vanadium(IV) center, followed by oxidation to a vanadium(V) oxo-peroxo species. iastate.edu This high-valent species is the active oxidant that transfers an oxygen atom to the alkene substrate. The reaction rate can be influenced by factors such as the nature of the oxidant, the solvent, and the electronic and steric properties of the porphyrin ligand. iastate.edu

Impact of Porphyrin Ligand Modifications on Catalytic Efficiency and Selectivity

The versatility of porphyrins as ligands lies in the ability to modify their peripheral positions, which in turn tunes the electronic and steric properties of the resulting metalloporphyrin catalyst. researchgate.netiastate.edu

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups at the meso or β-positions of the porphyrin ring can significantly impact the catalytic activity of the central vanadium ion. Electron-withdrawing groups, such as bromo or cyano substituents, can enhance the Lewis acidity of the vanadyl center. nih.goviastate.edu This increased acidity can facilitate the coordination of the oxidant and stabilize the high-valent vanadium(V) intermediate, leading to higher catalytic efficiency. nih.goviastate.edu For example, a β-tetracyano vanadyl porphyrin exhibits superior catalytic activity in oxidative bromination and epoxidation compared to its tetrabromo analogue and the unsubstituted parent porphyrin, which is attributed to the strong electron-withdrawing nature of the cyano groups. nih.goviastate.edu For Vo(II) TMTPyP, the methylpyridyl groups are expected to have a net electron-donating effect through the pyridyl nitrogen lone pair, which could influence its catalytic properties, potentially making it a better catalyst for reductive transformations or altering its selectivity in oxidative reactions compared to porphyrins with electron-withdrawing groups.

Steric Effects: The steric bulk of the substituents on the porphyrin ligand can influence both the stability of the catalyst and the selectivity of the reaction. Bulky groups at the meso-positions can prevent the degradation of the porphyrin ring during oxidative catalysis. researchgate.net Furthermore, steric hindrance can induce non-planarity in the porphyrin macrocycle. iastate.edu This distortion can make the metal center more accessible to substrates, thereby increasing the reaction rate. iastate.edu The four methylpyridyl groups in Vo(II) TMTPyP are expected to provide some steric bulk, which could contribute to its stability and catalytic performance.

Table 2: Comparison of Catalytic Activity for Different Substituted Vanadyl Porphyrins in Oxidative Bromination This table is interactive and allows for sorting and filtering of data.

Catalyst Substrate TOF (s⁻¹) Key Ligand Feature Reference
[VIVOTPP] Phenol derivatives 10.6–15.1 Unsubstituted meso-phenyls nih.goviastate.edu
[VIVOTPP(Br)₄] Phenol derivatives 22.1–27.4 β-bromo (electron-withdrawing) nih.goviastate.edu
[VIVOTPP(CN)₄] Phenol derivatives 35.5–43.3 β-cyano (strongly electron-withdrawing) nih.goviastate.edu
Perhalogenated VO-Porphyrin Thymol 83333–87719 (h⁻¹) Highly electron-deficient nih.gov

Compound Names

Abbreviation/NameFull Chemical Name
Vo(II) TMTPyPOxovanadium(IV) meso-tetra(4-methylpyridyl)porphyrin
VOTPPOxovanadium(IV) meso-tetraphenylporphyrin
VOTPPBr₄Oxovanadium(IV) β-tetrabromo-meso-tetraphenylporphyrin
VOTPP(CN)₄Oxovanadium(IV) β-tetracyano-meso-tetraphenylporphyrin
VO(acac)₂Vanadyl acetylacetonate
TBHPtert-Butyl hydroperoxide
V-HPOsVanadium-dependent haloperoxidases
2,6-dimethoxyphenol2,6-Dimethoxyphenol
V-MIL-47A vanadium-based metal-organic framework
[VIVOTPP(Br)₈]Oxovanadium(IV) β-octabromo-meso-tetraphenylporphyrin
ZnTMPyP⁴⁺Zinc meso-tetrakis(N-methylpyridinium-4-yl)porphyrin

Future Research Directions and Advanced Applications of Vo Ii Tmtpyp

Development of Innovative Synthetic Methodologies for Controlled Complex Design

Future research in the synthesis of Vo(II) TMTPyP and related vanadyl porphyrins will likely focus on developing more efficient, controlled, and potentially scalable methodologies. While existing methods allow for the synthesis of TMTPyP porphychem.com, incorporating the vanadyl ion with precise control over the final complex structure and purity remains an area for innovation. This could involve exploring novel synthetic routes, optimizing reaction conditions for improved yields and reduced byproducts, and developing methods for the targeted synthesis of specific isomers or modified porphyrin frameworks. The goal is to achieve fine control over the molecular architecture to tune the complex's properties for specific applications. Research into the synthesis of porphyrin derivatives in general is an active area, with various approaches being explored for creating compounds with diverse biological activities and catalytic functions. rsc.orgekb.egmdpi.comnih.gov Applying these advancements to the synthesis of vanadyl porphyrins could yield new complexes with enhanced or tailored characteristics.

Exploration of Diverse Biological Macromolecule Interactions Beyond DNA (e.g., Proteins, RNA)

While the interaction of Vo(II) TMTPyP with DNA, particularly its intercalative binding, has been studied researchgate.netnih.govresearchgate.net, its interactions with other crucial biological macromolecules like proteins and RNA are less explored and represent a significant area for future research. Proteins are involved in a vast array of cellular processes, and understanding how Vo(II) TMTPyP might interact with specific protein targets (e.g., enzymes, receptors, structural proteins) could reveal new therapeutic or diagnostic possibilities. nih.govarxiv.orgnih.govthermofisher.com Similarly, RNA plays diverse roles in gene expression and cellular regulation, and investigating Vo(II) TMTPyP's binding to different RNA structures (e.g., mRNA, tRNA, non-coding RNA) could uncover novel biological effects. nih.govplos.orgd-nb.infonih.govanr.fr Future studies could employ techniques such as spectroscopy, isothermal titration calorimetry, and various binding assays to characterize the binding affinity, stoichiometry, and structural consequences of these interactions. nih.govusp.br

Rational Design of Vo(II) TMTPyP Derivatives for Tunable Biological or Catalytic Functions

The porphyrin core of Vo(II) TMTPyP is a versatile scaffold that can be chemically modified to alter its properties. Rational design of Vo(II) TMTPyP derivatives involves strategically modifying the porphyrin ligand or the central metal ion to tune the complex's biological activity, catalytic function, or other desired characteristics. This could include altering the peripheral substituents on the pyridinium (B92312) rings to influence charge, lipophilicity, or steric hindrance, thereby affecting interactions with biological targets or improving cellular uptake. researchgate.net Introducing different metal ions or modifying the oxidation state of vanadium could also lead to derivatives with altered electronic or catalytic properties. nih.govceitec.eu Research in this area would focus on establishing structure-activity relationships, using a combination of synthesis, characterization, and functional assays to develop compounds with enhanced specificity, potency, or novel activities, such as improved catalytic efficiency in specific reactions. nih.govrsc.orgoaepublish.com

Integration with Advanced Analytical Techniques for In Situ and Time-Resolved Studies

Applying advanced analytical techniques will be crucial for gaining deeper insights into the behavior of Vo(II) TMTPyP in complex biological and chemical environments. Techniques such as time-resolved spectroscopy (e.g., transient absorption, fluorescence lifetime imaging), advanced mass spectrometry, and in situ electrochemical methods can provide real-time information on the complex's interactions, transformations, and dynamics. nih.gov For instance, using in situ techniques could allow researchers to study the intercalation of Vo(II) TMTPyP into DNA or its interaction with proteins within living cells or under simulated physiological conditions. Time-resolved studies can elucidate the kinetics and mechanisms of its reactions or interactions, providing a more complete picture than traditional endpoint measurements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.